molecular formula C7H15NO B1357814 4-Methoxy-4-methylpiperidine CAS No. 3970-72-7

4-Methoxy-4-methylpiperidine

Cat. No.: B1357814
CAS No.: 3970-72-7
M. Wt: 129.2 g/mol
InChI Key: NHVNKCKANZAOOC-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpiperidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation in Dopamine Transporter Activity

A study by Lapa et al. (2005) explored the synthesis of potent 4-aryl methoxypiperidinol inhibitors of the dopamine transporter. They found that 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine, a related compound, had an IC50 of 22.1±5.73 nM and increased locomotor activity in mice, indicating significant effects on dopamine transporters (Lapa et al., 2005).

Conformational Analysis of N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine Isomers

Duquet et al. (2010) conducted a conformational analysis of the trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine. They discovered that these isomers exhibit significant structural differences, which could be relevant in the context of synthetic peptides, potentially influencing their biological activity (Duquet et al., 2010).

Antioxidant and Antimicrobial Potential of Piperidin-4-one Oxime Esters

Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing their potential in terms of antioxidant and antimicrobial activities. This study highlights the versatility of piperidine derivatives in contributing to various biological properties (Harini et al., 2014).

Study of 4-Aminopyridine K+ Channel Blockers

Rodríguez-Rangel et al. (2020) investigated 4-aminopyridine derivatives containing methoxy groups as potential candidates for therapeutic and imaging applications. Their findings suggest that methoxy-containing piperidine derivatives could be beneficial in the treatment and imaging of multiple sclerosis (Rodríguez-Rangel et al., 2020).

DNA-binding Characteristics of Acridinylmethanesulphonanilide Drugs

Waring (1976) explored the interaction of various drugs, including those with methoxy derivatives, with DNA. This research adds to the understanding of how methoxy derivatives might affect drug-DNA interactions, potentially influencing the design of new therapeutics (Waring, 1976).

Reductive Amination of Piperidin-4-ones

Senguttuvan et al. (2013) demonstrated the reductive amination of 2,6-diarylpiperidin-4-ones, achieving almost quantitative yield. This process is significant for producing 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. Their research showcases the potential of methoxy-containing piperidine derivatives in the synthesis of biologically active compounds (Senguttuvan et al., 2013).

Electrophilic Methylation Using TEMPO-Me

Norcott et al. (2019) explored 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) as an electrophilic methylating agent, activated electrochemically. Their findings provide insights into the utility of methoxy-containing piperidine derivatives in organic synthesis, particularly for methylation processes (Norcott et al., 2019).

Piperidine Analogues in Dopamine Transporter Binding

Prisinzano et al. (2002) investigated 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines for their affinity to the dopamine transporter. They emphasized the importance of the N-substituent in affinity and selectivity for dopamine transport, highlighting the significance of methoxy-substituted piperidines in neurotransmitter transport modulation (Prisinzano et al., 2002).

Safety and Hazards

The safety information for 4-Methoxy-4-methylpiperidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Properties

IUPAC Name

4-methoxy-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNKCKANZAOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606316
Record name 4-Methoxy-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-72-7
Record name 4-Methoxy-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (2.54 mL, 32.97 mmol) was added dropwise to tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate (22) (756 mg, 3.30 mmol) in dichloromethane (10 mL) at 25° C. under an air atmosphere. The resulting solution was stirred at 25° C. for 15 hours. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford the desired compound as an oil (235 mg, 55.2%); 1H NMR (400.132 MHz, CDCl3) δ 1.15 (3H, s), 1.41-1.49 (2H, m), 1.68-1.74 (2H, m), 2.76 (2H, dt), 2.93 (2H, dt), 3.19 (3H, s), 3.49 (1H, s).
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2.54 mL
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756 mg
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10 mL
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Yield
55.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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